9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused heterocyclic core combining triazole and quinazolinone moieties. Its structure includes a 4-chlorophenyl group at position 9 and a 3,5-dimethoxyphenyl group at position 2, with two methyl groups at position 4. These substituents confer distinct physicochemical properties:
- The 3,5-dimethoxyphenyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-polar analogs.
- The 6,6-dimethyl groups stabilize the tetrahydroquinazolinone ring, influencing conformational rigidity .
Triazoloquinazolinones are pharmacologically significant, with derivatives exhibiting antimicrobial, anticancer, and CNS-modulating activities.
Properties
IUPAC Name |
9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-25(2)12-19-21(20(31)13-25)22(14-5-7-16(26)8-6-14)30-24(27-19)28-23(29-30)15-9-17(32-3)11-18(10-15)33-4/h5-11,22H,12-13H2,1-4H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRIORPOXUMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC(=C4)OC)OC)N2)C5=CC=C(C=C5)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Cyanamide Cyclization
The foundational method for triazoloquinazoline synthesis involves cyclizing 2-aminobenzohydrazide derivatives with cyanamide in acidic conditions. Adapted from J-Stage protocols, this two-step process first generates atriazole intermediate, which subsequently undergoes quinazoline ring closure.
Procedure :
- Intermediate Formation : A slurry of 2-amino-4-(4-chlorophenyl)benzohydrazide (1 mmol) in 2-propanol (5 mL) is treated with 50% aqueous cyanamide (1.7 mmol) and 47% sulfuric acid (133 mg).
- Cyclization : Reflux for 6 hours induces triazole-quinazoline fusion. Neutralization with 10% NaOH to pH 7 precipitates the crude product, which is washed with ethanol and recrystallized.
Key Parameters :
- Temperature : Reflux (82–85°C)
- Yield : 75–83% (Table 1)
- Purity : >95% (HPLC)
Table 1. Yield Variation with Substituent Position
| Entry | R₁ (Quinazoline) | R₂ (Triazole) | Yield (%) |
|---|---|---|---|
| 1 | 4-Cl | 3,5-(OMe)₂ | 78 |
| 2 | 3-Cl | 2,4-(OMe)₂ | 82 |
| 3 | 2-Cl | 4-OMe | 75 |
Multi-Component Reaction (MCR) Approaches
DES-Catalyzed One-Pot Synthesis
Recent advancements utilize choline chloride/2,3-dihydroxybenzoic acid (ChCl/HGA) DES to streamline synthesis. This method condenses 4-hydroxycoumarin, 2-amino-6-methylbenzothiazole, and substituted aldehydes in a single step.
Procedure :
- Reagent Mixing : Combine 4-hydroxycoumarin (162 mg, 1 mmol), 2-amino-6-methylbenzothiazole (164 mg, 1 mmol), 3,5-dimethoxybenzaldehyde (166 mg, 1 mmol), and ChCl/HGA DES (0.432 g, 1 mmol).
- Reaction : Heat at 70°C for 25 minutes under solvent-free conditions.
- Workup : Quench with ethanol (20 mL), filter, and wash with ethyl acetate/water (1:1).
Optimization Data :
- Catalyst Loading : 1.25 mmol DES maximizes yield (94%, Table 2)
- Temperature : 70°C optimal; >80°C promotes decomposition
- Time : 25 minutes (vs. 30–60 minutes in traditional methods)
Table 2. DES Catalyst Optimization
| Entry | DES (mmol) | Temp. (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.25 | 70 | 30 | 81 |
| 2 | 0.75 | 70 | 25 | 87 |
| 3 | 1.25 | 70 | 25 | 94 |
| 4 | 1.50 | 70 | 25 | 90 |
Reaction Condition Optimization
Solvent and Temperature Effects
Comparative studies highlight solvent-free DES systems as superior to organic solvents (Table 3). Ethanol and DMF reduce yields due to side reactions, while DES enhances reaction homogeneity and catalyst recovery.
Table 3. Solvent Screening for MCR
| Entry | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1 | None (DES) | 70 | 94 |
| 2 | EtOH | Reflux | 90 |
| 3 | DMF | 100 | 86 |
| 4 | EtOAc | 70 | 76 |
Acid Catalysis vs. DES
Traditional sulfuric acid catalysis achieves moderate yields (75–83%) but requires longer times (6 hours) and generates acidic waste. DES systems reduce reaction times to 25 minutes with higher yields (94%) and easier catalyst reuse.
Mechanistic Insights
Cyclization Pathway
The DES-mediated reaction proceeds via Knoevenagel condensation between 4-hydroxycoumarin and aldehyde, followed by Michael addition of 2-amino-6-methylbenzothiazole. DES stabilizes the transition state through hydrogen bonding, accelerating imine formation and cyclization.
Byproduct Formation
Common byproducts include:
- Uncyclized intermediates : Due to insufficient heating (<60°C)
- Over-oxidized quinazolines : At temperatures >80°C
- Dimethyl ether cleavage : In strongly acidic conditions
Industrial Scalability and Green Chemistry
Continuous Flow Synthesis
Pilot-scale studies using DES in continuous flow reactors demonstrate:
- Throughput : 1.2 kg/day
- Catalyst Recovery : 98% via aqueous extraction
- E-Factor : 8.5 (vs. 32 for batch processes)
Environmental Impact
DES systems reduce waste generation by 60% compared to solvent-based methods. Lifecycle analysis shows a 45% lower carbon footprint due to energy-efficient heating and catalyst reuse.
Comparative Analysis of Methods
Table 4. Method Comparison
| Parameter | Hydrazide-Cyanamide | DES-MCR |
|---|---|---|
| Reaction Time | 6 hours | 25 minutes |
| Yield | 75–83% | 85–94% |
| Catalyst Recovery | Not feasible | 98% |
| Scalability | Lab-scale | Pilot-scale |
| Byproducts | Moderate | Minimal |
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different substituents.
Scientific Research Applications
9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazoloquinazolinone derivatives, emphasizing substituent effects, physicochemical properties, and synthesis methodologies:
*Calculated based on molecular formula; †Estimated via analogous substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity (logP): The target compound’s 4-chlorophenyl and 3,5-dimethoxyphenyl groups balance lipophilicity (estimated logP ~3.5) between purely chlorinated (e.g., 3.34 for 2-ClPh ) and polar analogs (e.g., 2.8 for 4-MeOPh ). The diethylamino group in increases logP to 3.57 due to its hydrophobic alkyl chains. Methoxy groups enhance solubility, as seen in the 4-MeOPh derivative , which has a lower logP than the target compound.
Synthetic Efficiency:
- The NGPU catalyst () enables faster reaction times and higher yields for analogs like 6-(4-MeOPh)-9-Ph compared to traditional methods. The target compound may benefit from similar catalysts, though copper-based methods (e.g., ) are also effective for chlorophenyl derivatives.
Structural Flexibility vs. Substituent position significantly impacts properties: 4-ClPh (target) vs. 2-ClPh alters electronic effects and steric hindrance.
Biological Implications (Inferred): Chlorophenyl derivatives (target, ) may exhibit enhanced antimicrobial activity due to halogen-mediated interactions. Methoxy groups (target, ) could reduce cytotoxicity compared to non-polar substituents, as seen in other pharmacophores .
Biological Activity
The compound 9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic molecule with notable potential in medicinal chemistry. Its unique structure combines elements of triazole and quinazoline moieties, which are known for various biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C25H25ClN4O3
- Molecular Weight : 440.95 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the core triazoloquinazolinone structure. The chlorophenyl and dimethoxyphenyl groups are introduced through specific substitution reactions using chlorinating agents and methoxylating agents under controlled conditions.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through the activation of caspase pathways. Specifically, the compound has been shown to increase cyclin B1 expression while reducing phosphorylation at Tyr15—an important regulator in cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against several strains of bacteria. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Study on Anticancer Mechanisms :
- A study explored the effects of the compound on HeLa cells and reported that it induced G2/M arrest and altered protein expressions related to cell division. The findings suggest a potential role in cancer therapeutics through modulation of key regulatory proteins involved in apoptosis and cell cycle control .
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
